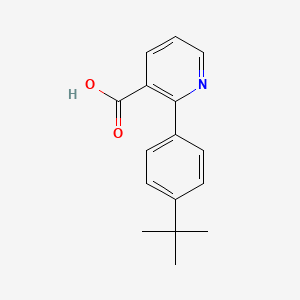

2-(4-T-BUTYLPHENYL)NICOTINIC ACID

Description

2-(4-T-Butylphenyl)nicotinic acid is a nicotinic acid derivative featuring a tert-butyl-substituted phenyl ring attached to the pyridine moiety at the 2-position. This compound is structurally characterized by a pyridine-3-carboxylic acid backbone, with a bulky tert-butyl group on the para position of the phenyl ring. The tert-butyl group is known for its electron-donating and steric effects, which can influence solubility, metabolic stability, and intermolecular interactions.

Properties

IUPAC Name |

2-(4-tert-butylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-16(2,3)12-8-6-11(7-9-12)14-13(15(18)19)5-4-10-17-14/h4-10H,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOEKKCZCYXPSHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=C(C=CC=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50680770 | |

| Record name | 2-(4-tert-Butylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1107646-60-5 | |

| Record name | 2-(4-tert-Butylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Suzuki-Miyaura Coupling for Aryl Group Introduction

The Suzuki-Miyaura coupling is a cornerstone for introducing aryl groups to heterocyclic frameworks. For 2-(4-tert-butylphenyl)nicotinic acid, this method involves reacting 2-bromonicotinic acid (or its ester) with 4-tert-butylphenylboronic acid under palladium catalysis.

Procedure :

-

Ester Protection : 2-Bromonicotinic acid is first protected as its ethyl ester to prevent side reactions during coupling. Ethanol and sulfuric acid catalyze the esterification.

-

Coupling Reaction : The ethyl 2-bromonicotinate reacts with 4-tert-butylphenylboronic acid in the presence of Pd(PPh₃)₄ and a base (e.g., Na₂CO₃) in a mixed solvent system (toluene:ethanol:water = 4:1:1) at 80–90°C.

-

Hydrolysis : The coupled product, ethyl 2-(4-tert-butylphenyl)nicotinate, undergoes hydrolysis using NaOH in ethanol-water (70%) at reflux, yielding the target carboxylic acid.

Challenges :

-

Limited commercial availability of 2-bromonicotinic acid necessitates prior synthesis via directed bromination of nicotinic acid derivatives.

-

Steric hindrance from the tert-butyl group may reduce coupling efficiency, requiring optimized catalyst loading (e.g., 5 mol% Pd).

Data Summary :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Esterification | Ethanol, H₂SO₄, reflux | 85–90 | |

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, 80°C | 65–75 | |

| Ester Hydrolysis | 70% NaOH, ethanol-water, reflux | 90–95 |

Ring Construction via Cyclization Strategies

Hantzsch-Type Pyridine Synthesis

The Hantzsch dihydropyridine synthesis offers a route to build the pyridine ring with pre-installed substituents. This method is less common for 2-aryl nicotinic acids but has been adapted for analogous systems.

Procedure :

-

Condensation : Reacting ethyl acetoacetate, 4-tert-butylbenzaldehyde, and ammonium acetate in acetic acid forms a dihydropyridine intermediate.

-

Oxidation : The dihydropyridine is oxidized to the pyridine derivative using HNO₃ or MnO₂.

-

Carboxylic Acid Formation : Selective oxidation of a methyl group to a carboxylic acid via KMnO₄ under acidic conditions.

Limitations :

-

Low regioselectivity for the 2-aryl substitution pattern.

-

Multiple purification steps required due to byproduct formation.

Functional Group Interconversion Approaches

Nitrile Hydrolysis to Carboxylic Acid

A nitrile intermediate at the pyridine 3-position can be hydrolyzed to the carboxylic acid, enabling late-stage functionalization.

Procedure :

-

Nitrile Synthesis : 2-(4-Tert-butylphenyl)-3-cyanopyridine is prepared via nucleophilic aromatic substitution (e.g., reacting 2-fluoronicotinonitrile with 4-tert-butylphenol under basic conditions).

-

Hydrolysis : The nitrile group is converted to carboxylic acid using concentrated H₂SO₄ or HCl at elevated temperatures (75–100°C).

Data :

One-Pot Synthesis-Functionalization Strategies

Integrated Coupling and Cyclization

Recent advances in one-pot methodologies reduce purification steps. For example, a copper-catalyzed arylation of 1,3,4-oxadiazoles derived from nicotinic acid precursors enables direct introduction of aryl groups.

Procedure :

-

Oxadiazole Formation : React nicotinic acid with N-isocyaniminotriphenylphosphorane (NIITP) to form a 1,3,4-oxadiazole intermediate.

-

Arylation : Copper-catalyzed coupling with 4-tert-butylphenyl iodide installs the aryl group at the 2-position.

-

Oxadiazole Cleavage : Acidic hydrolysis releases the carboxylic acid.

Advantages :

Comparative Analysis of Methods

Efficiency and Scalability :

-

Suzuki Coupling offers the highest yields (65–75% coupling, 90–95% hydrolysis) but requires pre-functionalized starting materials.

-

One-Pot Strategies prioritize step economy but face limitations in large-scale applications due to catalyst costs.

-

Nitrile Hydrolysis is robust but necessitates harsh acidic conditions.

Industrial Viability :

Chemical Reactions Analysis

Types of Reactions

2-(4-T-Butylphenyl)nicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinolinic acid derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted nicotinic acid derivatives, which can be further utilized in different chemical syntheses and applications .

Scientific Research Applications

Medicinal Chemistry and Pharmacology

Nicotinic Acid Derivatives in Drug Development

The compound 2-(4-T-butylphenyl)nicotinic acid is a significant subject of interest in drug development due to its structural similarity to nicotinic acid, which is known for its role in metabolic processes and cardiovascular health. Research indicates that derivatives of nicotinic acid can modulate various biological pathways, including:

- Activation of TRPV1 Receptors : Studies have shown that nicotinic acid activates the transient receptor potential vanilloid 1 (TRPV1), which is involved in pain sensation and vasodilation. This activation can lead to increased blood flow and potential applications in treating conditions related to poor circulation .

- NAD+ Precursor : Nicotinic acid serves as a precursor to NAD+, a critical coenzyme in cellular metabolism. The ability of compounds like this compound to enhance NAD+ levels may offer protective effects against cellular stress and apoptosis, making it a candidate for therapeutic agents in conditions such as neurodegenerative diseases and cancer .

Biochemical Applications

Role in Metabolic Pathways

The compound's involvement in biochemical pathways highlights its potential as a therapeutic agent. Research indicates that nicotinic acid derivatives can:

- Enhance Cellular NAD+ Levels : By increasing intracellular NAD+ concentrations, these compounds may protect against oxidative stress and DNA damage, which are pivotal in aging and various diseases .

- Influence Inflammatory Responses : Nicotinic acid has been shown to downregulate pro-inflammatory pathways, suggesting that its derivatives could be explored for anti-inflammatory therapies .

Material Science Applications

Use as an Additive in Industrial Processes

This compound has potential applications beyond pharmacology, particularly in material science:

- Electroplating Brighteners : Nicotinic acid derivatives are utilized as brightening agents in electroplating baths. They improve the quality of metal surfaces during galvanization processes, enhancing the uniformity and brightness of coatings .

- Agrochemical Intermediates : The compound can serve as a precursor in the synthesis of agrochemicals, contributing to the development of more effective agricultural products .

Case Study 1: Activation of TRPV1

In a study examining the effects of nicotinic acid on TRPV1 activation, researchers found that this compound significantly enhances TRPV1 activity, leading to increased vasodilation responses in vivo. This suggests potential therapeutic applications for managing conditions related to vascular health .

Case Study 2: Neuroprotective Effects

Research has demonstrated that nicotinic acid derivatives can protect neuronal cells from oxidative damage by enhancing NAD+ levels. This neuroprotective effect positions compounds like this compound as promising candidates for further investigation in neurodegenerative disease therapies .

Summary Table of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | TRPV1 receptor activation; NAD+ precursor | Pain management; neuroprotection |

| Biochemical Research | Enhances cellular NAD+ levels; influences inflammatory pathways | Protection against oxidative stress; anti-inflammatory |

| Material Science | Used as an electroplating brightener; agrochemical precursor | Improved metal coatings; effective agricultural products |

Mechanism of Action

The mechanism of action of 2-(4-T-Butylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes involved in redox reactions, such as nicotinamide adenine dinucleotide (NAD)-dependent enzymes . It may also influence cellular signaling pathways related to inflammation and oxidative stress .

Comparison with Similar Compounds

(a) 2-(4-Chloro-phenylamino)-nicotinic Acid ()

This compound (C₁₂H₉ClN₂O₂, MW 248.665) differs from the target molecule in two key aspects:

- Substituent : A chloro group replaces the tert-butyl group on the phenyl ring. Chlorine is electron-withdrawing, which increases the acidity of the carboxylic acid group compared to the tert-butyl analog.

- Backbone: The amino group (-NH-) bridges the phenyl and pyridine rings, creating a conjugated system that may enhance π-π stacking interactions in biological systems.

The amino linker may alter binding affinity in enzyme active sites compared to the direct phenyl-pyridine linkage in the tert-butyl analog .

(b) TERT-BUTOXYCARBONYLAMINO-(4-NITRO-PHENYL)-ACETIC ACID ()

This compound (C₁₃H₁₆N₂O₆, MW 296.28) shares a tert-butoxycarbonyl (Boc) group but differs significantly in structure:

- Core Structure : An acetic acid backbone replaces the pyridine ring, with a nitro group on the phenyl ring. The nitro group is strongly electron-withdrawing, further increasing acidity.

- Functional Groups: The Boc-protected amino group introduces a steric shield, which is commonly used in peptide synthesis to protect reactive sites.

Key Implications : The nitro group enhances reactivity in electrophilic substitution reactions, while the Boc group improves stability during synthetic processes. These features contrast with the tert-butylphenylnicotinic acid’s simpler structure, which lacks protective groups but may offer better bioavailability .

Data Table: Comparative Analysis

| Property | 2-(4-T-BUTYLPHENYL)NICOTINIC ACID | 2-(4-Chloro-phenylamino)-nicotinic Acid | TERT-BUTOXYCARBONYLAMINO-(4-NITRO-PHENYL)-ACETIC ACID |

|---|---|---|---|

| Molecular Formula | C₁₆H₁₇NO₂ (estimated)* | C₁₂H₉ClN₂O₂ | C₁₃H₁₆N₂O₆ |

| Molecular Weight | ~263.32 (estimated)* | 248.665 | 296.28 |

| Key Substituents | tert-Butyl (electron-donating) | Chloro (electron-withdrawing) | Nitro (electron-withdrawing), Boc (protective group) |

| Backbone | Pyridine-3-carboxylic acid | Pyridine-3-carboxylic acid with amino linker | Acetic acid with Boc-protected amino group |

| Predicted Solubility | Low (hydrophobic tert-butyl) | Moderate (polar chloro group) | Low (Boc and nitro groups reduce polarity) |

| Synthetic Utility | Potential enzyme inhibitor scaffold | Conjugated system for binding | Intermediate in peptide synthesis |

Research Findings and Implications

- Substituent Effects : The tert-butyl group in the target compound likely enhances lipophilicity, favoring membrane permeability in drug design, whereas the chloro and nitro groups in analogs increase polarity and reactivity .

- Biological Interactions: The amino linker in 2-(4-chloro-phenylamino)-nicotinic acid may facilitate hydrogen bonding in enzyme active sites, contrasting with the tert-butyl analog’s reliance on hydrophobic interactions.

- Synthetic Applications : The Boc-protected compound () highlights the importance of protective groups in multi-step syntheses, a strategy less relevant to the simpler tert-butylphenylnicotinic acid.

Biological Activity

2-(4-T-Butylphenyl)nicotinic acid, a derivative of nicotinic acid, has gained attention in recent years due to its potential biological activities. This compound features a bulky t-butyl group on the phenyl ring, which may influence its interaction with biological targets. Understanding its biological activity is crucial for exploring its therapeutic potential and mechanisms of action.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Research indicates that nicotinic acid derivatives can interact with various receptors and enzymes, influencing several biological pathways. The presence of the t-butyl group may enhance lipophilicity, potentially affecting membrane permeability and receptor binding affinity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of nicotinic acid derivatives. For example, derivatives have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as low as 1.95 µg/mL against these strains .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound 1 | Staphylococcus aureus | 7.81 |

| Compound 2 | Staphylococcus epidermidis | 1.95 |

Neuroprotective Effects

Nicotinic acid is known to activate certain receptors in the central nervous system, which may offer neuroprotective effects. Studies have shown that compounds similar to this compound can influence neurotransmitter release and neuronal survival under stress conditions .

Anti-inflammatory Properties

The anti-inflammatory potential of nicotinic acid derivatives has also been explored. These compounds may modulate inflammatory pathways by interacting with receptors involved in the inflammatory response, thereby reducing cytokine production and promoting anti-inflammatory effects .

Case Studies

- Antimicrobial Efficacy : A study evaluated a series of nicotinic acid derivatives, including those with bulky substituents like t-butyl groups. The findings indicated that these modifications could enhance antimicrobial potency against resistant strains of bacteria, suggesting a promising avenue for developing new antibiotics .

- Neuroprotective Screening : In a zebrafish model, derivatives were tested for neurodevelopmental effects. Results indicated that certain modifications to the nicotinic structure could protect against neurodevelopmental defects induced by environmental toxins .

Molecular Docking Studies

Molecular docking simulations have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may effectively bind to nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neuroprotection.

Docking Results Summary

| Target Receptor | Binding Affinity (kcal/mol) |

|---|---|

| nAChR | -7.5 |

| TRPV1 | -6.8 |

Q & A

Basic: What synthetic routes are recommended for 2-(4-T-BUTYLPHENYL)NICOTINIC ACID, and how is purity validated?

Answer:

Synthesis typically involves coupling 4-tert-butylphenylboronic acid with a nicotinic acid derivative via Suzuki-Miyaura cross-coupling, followed by acid hydrolysis. Key steps include:

- Catalyst selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product.

- Purity validation :

- HPLC : Monitor at 254 nm with a C18 column; ≥95% purity is acceptable for most studies .

- Melting point : Compare observed values (e.g., 156–158°C) with literature to confirm crystallinity .

- Spectroscopy : NMR (¹H/¹³C) confirms structural integrity, while IR verifies carboxylic acid (COOH) and aromatic C-H stretches .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies in IC₅₀ values or mechanism-of-action claims require:

- Reproducibility checks : Replicate assays under identical conditions (pH, temperature, solvent) to isolate variables .

- Assay standardization :

- Use 4-nitrophenyl derivatives (e.g., 4-nitrophenol phosphate) as enzyme substrates for spectrophotometric quantification of activity .

- Normalize data to positive controls (e.g., known kinase inhibitors for kinase assays).

- Data triangulation : Combine results from orthogonal methods (e.g., fluorescence quenching, SPR, in silico docking) to validate binding kinetics .

Basic: What spectroscopic techniques are optimal for structural elucidation?

Answer:

- ¹H/¹³C NMR : Assign peaks for the tert-butyl group (δ ~1.3 ppm, singlet) and nicotinic acid protons (δ 8.5–9.0 ppm for pyridine ring) .

- IR spectroscopy : Confirm COOH (1700–1720 cm⁻¹) and aryl C-H (3050–3100 cm⁻¹) stretches.

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 284.1284 for C₁₆H₁₈NO₂) .

Advanced: How to design mechanistic studies for its enzyme inhibition properties?

Answer:

- Kinetic assays : Use Michaelis-Menten analysis with varying substrate concentrations to determine inhibition type (competitive/non-competitive).

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

- Molecular dynamics simulations : Model interactions with target enzymes (e.g., COX-2) using software like AutoDock Vina to identify key binding residues .

Contradiction Analysis: How to address conflicting solubility data in polar vs. non-polar solvents?

Answer:

- Solubility profiling :

- Test in DMSO, ethanol, and aqueous buffers (pH 4–9) using UV-Vis spectrophotometry (λmax ~270 nm) .

- Note discrepancies due to polymorphic forms; characterize crystalline vs. amorphous phases via XRD .

- Surfactant-assisted dissolution : Use Tween-80 or cyclodextrins to enhance aqueous solubility for in vitro studies .

Advanced: What strategies mitigate degradation during long-term storage?

Answer:

- Stability studies :

- Store at -20°C under argon; monitor degradation via HPLC over 6–12 months .

- Identify degradation products (e.g., hydrolysis of COOH to ester) using LC-MS .

- Lyophilization : Prepare stable lyophilized powders with cryoprotectants (e.g., trehalose) for biological assays .

Basic: How to validate its role as a metal-chelating agent?

Answer:

- UV-Vis titration : Monitor spectral shifts upon addition of Fe²⁺/Cu²⁺ ions (e.g., absorbance at 300–400 nm) .

- Job’s plot method : Determine stoichiometry (e.g., 1:1 or 2:1 ligand-metal ratio) .

Advanced: What computational methods predict its pharmacokinetic properties?

Answer:

- ADMET prediction : Use SwissADME or pkCSM to estimate LogP, bioavailability, and CYP450 inhibition .

- MD simulations : Assess blood-brain barrier permeability with GROMACS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.